

Technical Guide: Biocompatibility of Nelaton Tip Catheters

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Compound of Interest

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This technical guide outlines the core biocompatibility assessments for a Nelaton tip catheter, a transient-use medical device that comes into contact with mucosal membranes and breached surfaces. The evaluation framework is based on ISO 10993-1, which categorizes the device based on the nature and duration of body contact.

Device Categorization:

- Nature of Contact: Surface device, contacting mucosal membrane.
- Duration of Contact: Limited exposure (<24 hours).

Based on this categorization, the following biocompatibility endpoints are considered fundamental for ensuring patient safety.

Biocompatibility Data Summary

The following tables summarize the typical results for key biocompatibility tests performed on a representative Nelaton tip catheter.

Table 1: In Vitro Cytotoxicity (ISO 10993-5)

Test Method	Cell Line	Test Article Extract	Result	Conclusion
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| MEM Elution | L929 Mouse Fibroblast | 0.9% NaCl, Cottonseed Oil | Grade ≤ 2 | Non-cytotoxic |

Table 2: Sensitization (ISO 10993-10)

Test Method	Species	Test Article Extract	Challenge	Result	Conclusion
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| Guinea Pig Maximization Test (GPMT) | Guinea Pig | 0.9% NaCl, Cottonseed Oil | Topical & Intradermal | No reaction (0/10) | Non-sensitizing |

Table 3: Irritation & Intracutaneous Reactivity (ISO 10993-23 & 10993-10)

Test	Species	Test Article Extract	Observation Period	Result (Score)	Conclusion
Intracutaneous Irritation	Rabbit	0.9% NaCl, Cottonseed Oil	72 hours	< 1.0	Non-irritating

| Mucosal Irritation (Vaginal) | Rabbit | 0.9% NaCl | 72 hours | < 1.0 | Non-irritating |

Table 4: Systemic Toxicity (ISO 10993-11)

Test	Species	Test Article Extract	Route of Administration	Observation Period	Result	Conclusion
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| Acute Systemic Injection | Mouse | 0.9% NaCl, Cottonseed Oil | Intravenous & Intraperitoneal | 72 hours | No systemic toxicity | No systemic toxicity |

Table 5: Material Mediated Pyrogenicity (ISO 10993-11)

Test Method	Species	Test Article Extract	Route of Administration	Result	Conclusion
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| Rabbit Pyrogen Test | Rabbit | 0.9% NaCl | Intravenous | Sum of temp. rises < 1.15°C | Non-pyrogenic |

Experimental Protocols

The following sections detail the methodologies for the key biocompatibility tests.

2.1 In Vitro Cytotoxicity: MEM Elution Method (ISO 10993-5)

This test evaluates the potential for a medical device to cause cellular damage.

- **Test Article Preparation:** The catheter material is extracted in both polar (0.9% NaCl) and non-polar (Cottonseed Oil) solvents at 37°C for 24 hours to create test extracts.
- **Cell Culture:** A near-confluent monolayer of L929 mouse fibroblast cells is cultured.
- **Exposure:** The culture medium is replaced with the test article extracts. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
- **Incubation:** The cells are incubated for 48 hours.
- **Evaluation:** The cells are examined microscopically for malformation, degeneration, and lysis. Reactivity is graded on a scale of 0 (no reactivity) to 4 (severe reactivity). A grade of ≤ 2 is considered a passing result.

2.2 Sensitization: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This protocol assesses the potential for the device material to induce an allergic or hypersensitivity reaction.

- **Induction Phase:** A group of guinea pigs is initially exposed to the test article extracts via intradermal injections and topical application to induce a potential allergic state.

- **Challenge Phase:** After a 2-week rest period, the animals are challenged with a topical application of the test extracts on a new, untreated site.
- **Observation:** The challenge sites are observed at 24, 48, and 72 hours for signs of erythema and edema.
- **Conclusion:** The material is considered non-sensitizing if no skin reactions are observed in the test group, as compared to a control group.

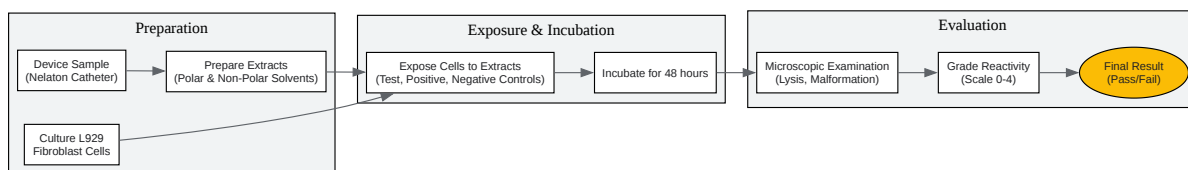
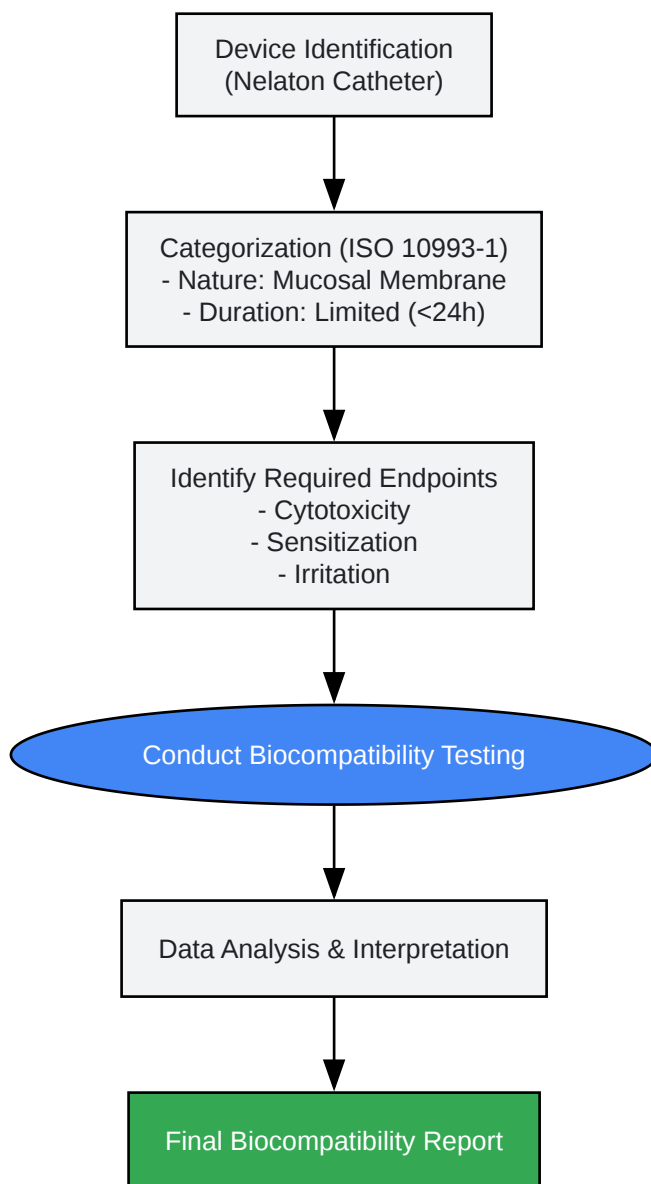
2.3 Intracutaneous Irritation (ISO 10993-23)

This test assesses the potential for local irritation from chemicals that may be extracted from the device material.

- **Extraction:** The device is extracted in both polar and non-polar solvents as described for the cytotoxicity test.
- **Injection:** A small volume (0.2 mL) of the test extract is injected intracutaneously into the dorsal skin of rabbits. A solvent control is injected at a parallel site.
- **Observation:** The injection sites are observed for erythema and edema at 24, 48, and 72 hours post-injection.
- **Scoring:** The reactions are scored, and the overall score for the test extract is compared to the control. A final score of less than 1.0 indicates no significant irritation potential.

Visualizations

The following diagrams illustrate the logical flow of biocompatibility assessment and a typical experimental workflow.



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